Cyclobis(N-methylphenylalanine)
Description
Cyclobis(N-methylphenylalanine) is a synthetic cyclic peptide characterized by two N-methylphenylalanine (N-Me-Phe) residues linked via peptide bonds, forming a rigid macrocyclic structure. The N-methylation of phenylalanine enhances metabolic stability and influences conformational flexibility by restricting backbone rotation, a feature critical in bioactive peptides .
Properties
CAS No. |
61125-52-8 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3S,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
KNKXKVUFAHAVOL-ROUUACIJSA-N |
SMILES |
CN1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3 |
Isomeric SMILES |
CN1[C@H](C(=O)N([C@H](C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3 |
Other CAS No. |
61125-52-8 |
Synonyms |
c(NMe-Phe) cyclobis(N-methylphenylalanine) cyclobis-N-methyl-L-phenylalanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclobis(N-methylphenylalanine) shares functional and structural motifs with several natural and synthetic cyclic peptides. Below is a detailed comparison:
Structural Features
- Lagunamides (e.g., Lagunamide A): Cyclodepsipeptides containing N-Me-Phe, N-methylglycine (N-Me-Gly), and polyketide subunits. Unlike Cyclobis(N-methylphenylalanine), lagunamides have a hybrid polypeptide-polyketide core and a larger 24-membered ring .
- Persipeptides A/B: Cyclic peptide antibiotics with repetitive N-Me-Val and N-Me-Phe residues. These feature a non-ribosomal peptide synthetase (NRPS)-derived backbone, differing from the bis-N-Me-Phe motif in Cyclobis .
- Broomeanamides : Cyclic octapeptides with N-Me-Phe, N-Me-Leu, and N-Me-Val. Their 24-membered ring contrasts with the smaller, bis-residue structure of Cyclobis .
Bioactivity and Structure-Activity Relationships (SAR)
- Anti-Mycobacterium Cyclic Hexapeptides: Replacement of N-Me-Phe with norvaline/leucine abolishes anti-tubercular activity (MIC90 > 20 µM) . Piperazic acid (Piz) residues are critical for activity, whereas N-Me-Phe contributes to hydrophobic interactions . Cyclobis(N-methylphenylalanine) lacks Piz but may exploit N-Me-Phe for target binding in analogous systems.
Cryptococcus-Inhibitory Cyclic Tetrapeptides :
Stability and Conformational Effects
- Fragmentation Patterns : Cyclopeptide alkaloids (e.g., Ziziphus joazeiro) lose N-Me-Phe residues during mass spectrometry, suggesting cleavage susceptibility at methylated sites . Cyclobis(N-methylphenylalanine) may exhibit similar stability limitations.
- Cis/Trans Equilibrium : N-Me-Phe in vasopressin analogs reduces conformational flexibility, favoring bioactive conformations . Cyclobis(N-methylphenylalanine) is expected to display restricted backbone dynamics, enhancing target selectivity.
Data Tables
Table 1: Structural Comparison of Cyclic Peptides Containing N-Me-Phe
Table 2: Impact of N-Me-Phe Substitution on Bioactivity
| Compound | Substitution | MIC90 (µM) | Activity Change | Reference |
|---|---|---|---|---|
| MSD-453 (Parent) | None | 2.8 | Baseline | |
| Analog 16 | N-Me-Phe → Norvaline | >20 | Inactive | |
| Analog 4 | N-Me-Phe → Ile/Leu | 7.3 | 3–4× reduction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
